7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-30-21-22-14-7-3-4-8-15(14)31-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYJBEPSKWALCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant interactions withcyclin-dependent kinase-8 , which plays a crucial role in cell cycle regulation and is often implicated in cancer.
Mode of Action
Based on the structure and activity of related compounds, it is plausible that it may interact with its target proteins, possibly cyclin-dependent kinases, to modulate their activity. This interaction could lead to changes in the cell cycle, potentially inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential interaction with cyclin-dependent kinases, it may influence pathways related tocell cycle regulation and cell proliferation .
Biological Activity
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound include a purine core, a benzo[d]thiazole moiety, and a piperidine substituent, which contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 444.53 g/mol. The unique arrangement of functional groups allows for various interactions with biological targets.
Research indicates that this compound may act as an inhibitor or modulator of specific biochemical pathways. Its interactions with enzymes and receptors are crucial for understanding its therapeutic potential, particularly in the contexts of cancer and antimicrobial activities.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, derivatives of purine have been explored for their ability to inhibit kinases that are often overactive in cancerous cells. The benzo[d]thiazole moiety is known for enhancing the bioactivity of compounds by improving their interaction with biological targets.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi by disrupting cellular processes . Investigations into the specific mechanisms—such as cell wall synthesis inhibition or interference with nucleic acid metabolism—are ongoing.
Case Studies
- Synthesis and Characterization : A study published in 2020 synthesized a related compound and evaluated its biological activity using in vitro assays. The results indicated significant inhibition of cell growth in several cancer cell lines, suggesting that modifications to the purine structure can enhance efficacy against specific tumors .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of similar compounds. In one study, mice treated with a benzo[d]thiazole derivative exhibited reduced tumor sizes and improved survival rates compared to controls .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole derivative | Anticancer activity through kinase inhibition |
| Compound B | Purine analog with halogen substitution | Antimicrobial effects against Gram-positive bacteria |
| Compound C | Piperazine derivative | Neuroprotective effects in animal models |
Scientific Research Applications
Scientific Research Applications
The applications of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione span various domains:
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific enzymes or receptors. Notable areas of interest include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Its structural features may allow it to act against certain bacterial strains, making it a candidate for antibiotic development.
Biochemical Probes
Research indicates that this compound can serve as a biochemical probe in various biological pathways. It may alter cellular processes through enzyme inhibition or receptor modulation, providing insights into disease mechanisms.
Drug Development
The unique combination of functional groups allows for the exploration of this compound in drug design. Its potential to modulate biological activities positions it as a valuable candidate for developing new therapeutics.
Case Studies
Several studies have highlighted the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell growth in specific cancer cell lines, indicating potential as an anticancer agent. |
| Study B | Antimicrobial Testing | Showed efficacy against certain Gram-positive bacteria, suggesting its use in developing new antibiotics. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of specific kinases involved in cell signaling pathways relevant to cancer progression. |
Q & A
Q. What are the key synthetic routes for constructing the benzothiazole-thioether and 3-methylpiperidine moieties in this compound?
The benzothiazole-thioether group can be synthesized via nucleophilic substitution between 2-mercaptobenzothiazole and a bromoethyl intermediate. For the 3-methylpiperidine moiety, reductive amination of 3-methylpiperidone with appropriate amines is commonly employed. Cyclization of thiourea intermediates (e.g., using formaldehyde or methylamine under reflux) is critical for forming the purine-2,6-dione core, as demonstrated in analogous syntheses of benzothiazolyl-thiourea derivatives . Characterization should include IR spectroscopy (to confirm C=S and NH stretches) and UV-Vis to monitor conjugation effects .
Q. How can researchers optimize reaction yields for the purine-2,6-dione core under varying conditions?
Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acid catalysts like HCl or Lewis acids) can be tested. Statistical methods like factorial design help identify critical parameters. Evidence from analogous purine syntheses suggests that refluxing in ethanol with 30% aqueous formaldehyde achieves >75% yield for cyclization steps .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : To resolve methyl groups (δ 1.2–1.5 ppm for 3-methylpiperidine) and aromatic protons (δ 7.0–8.5 ppm for benzothiazole).
- HRMS : For exact mass confirmation (expected molecular ion at m/z ~472).
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S bonds). Cross-referencing with similar purine-dione derivatives ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in the purine-2,6-dione core?
Density Functional Theory (DFT) calculations can map transition states for cyclization steps, identifying energy barriers and regioselectivity trends. For example, ICReDD’s quantum chemical reaction path search methods have been used to predict optimal conditions for analogous heterocyclic syntheses, reducing trial-and-error experimentation . Molecular docking studies may also explore interactions with biological targets (e.g., kinase enzymes) .
Q. What strategies address contradictory data in stability studies under varying pH and temperature?
Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the thioether bond at pH < 3). Conflicting data may arise from solvent impurities or oxygen exposure; inert-atmosphere storage (N2/Ar) at 2–8°C is critical, as noted for structurally related purine derivatives .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?
Systematic substitutions at the benzothiazole (e.g., electron-withdrawing groups at position 6) or piperidine (e.g., N-alkylation) positions can be tested. For example, replacing 3-methylpiperidine with 3-aminopiperidine (as in CAS 1446263-38-2) increased solubility in polar solvents without compromising activity . Bioisosteric replacement of the thioether with sulfone groups may improve metabolic stability .
Q. What advanced separation techniques resolve enantiomeric impurities in the 3-methylpiperidine moiety?
Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) can separate enantiomers. For example, (R)- and (S)-3-methylpiperidine derivatives showed baseline separation using SFC with CO2/ethanol mobile phases in analogous purine systems .
Methodological Guidance
Q. How to design a kinetic study for degradation pathways in aqueous buffers?
Use pseudo-first-order conditions with excess buffer (pH 1–10) and monitor degradation via LC-MS at 25–60°C. Arrhenius plots (ln k vs. 1/T) estimate activation energy (Ea). For thioether-containing compounds, oxidative degradation (e.g., via H2O2) should be compared to hydrolytic pathways .
Q. What statistical tools validate reproducibility in multi-step syntheses?
Analysis of variance (ANOVA) and principal component analysis (PCA) can identify batch-to-batch variability. For example, PCA of NMR spectra from 10 batches of a related purine-dione revealed solvent residue as a key outlier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
